Acalabrutinib (ACP-196) is a selective second-generation Bruton's tyrosine kinase (BTK) inhibitor with an IC50 of 3 nM, which prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. ACP-196 has improved target specificity over ibrutinib with 323-, 94-, 19- and 9-fold selectivity over the other TEC kinase family members (ITK, TXK, BMX, and TEC, respectively) and no activity against EGFR.
Acalabrutinib may be used to treat mantle-cell lymphoma patients who have had at least one chemotherapy treatment. It can also be used with obinutuzumab (Gazyva) to treat chronic lymphocytic leukemia and small-lymphocytic lymphoma.
Acalabrutinib falls under the umbrella of kinase inhibitors. It blocks the abnormal protein, which causes cancer cells to multiply. This prevents the spread and growth of cancer cells.
It is a second-generation Bruton's tyrosine kinase inhibitor. Acalabrutinib blocks an enzyme called Bruton's tyrosine kinase, which helps B cells to survive and grow. By blocking this enzyme, acalabrutinib is expected to slow down the build-up of cancerous B cells in CLL, thereby delaying cancer progression.
Proprietary name (INN), and the United States Adopted Name [USAN].
Acalabrutinib had a higher selectivity in inhibiting the targeted activity BTK. It also had a higher IC50 and almost no inhibition of the kinase activities of FYN. FYN, FYN. HCK. LCK. SRC and YES1.
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0